Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate

DNA-binding agents Polyamide synthesis Medicinal chemistry

Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate (CAS 72083-62-6) is a heterocyclic organic compound belonging to the substituted pyrrole carboxylate class, with the molecular formula C₇H₁₀N₂O₂ and an average molecular mass of 154.17 g/mol. It is a versatile synthetic building block, typically supplied as a crystalline solid with a reported melting point of 136–138 °C.

Molecular Formula C7H10N2O2
Molecular Weight 154.169
CAS No. 72083-62-6
Cat. No. B2949583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate
CAS72083-62-6
Molecular FormulaC7H10N2O2
Molecular Weight154.169
Structural Identifiers
SMILESCN1C=C(C=C1C(=O)OC)N
InChIInChI=1S/C7H10N2O2/c1-9-4-5(8)3-6(9)7(10)11-2/h3-4H,8H2,1-2H3
InChIKeyDXQCQLJXMICOKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-Amino-1-Methyl-1H-Pyrrole-2-Carboxylate (CAS 72083-62-6): Core Properties and Procurement Context


Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate (CAS 72083-62-6) is a heterocyclic organic compound belonging to the substituted pyrrole carboxylate class, with the molecular formula C₇H₁₀N₂O₂ and an average molecular mass of 154.17 g/mol . It is a versatile synthetic building block, typically supplied as a crystalline solid with a reported melting point of 136–138 °C . The compound is widely utilized in medicinal chemistry and agrochemical research, notably as an intermediate in the synthesis of distamycin analogues and polyamide DNA-binding agents [1].

Methyl 4-Amino-1-Methyl-1H-Pyrrole-2-Carboxylate (CAS 72083-62-6): Why Simple Substitution is Not Viable


Generic substitution of methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate with closely related pyrrole carboxylates is not straightforward due to the unique N-methylation pattern, which significantly alters electronic distribution and steric hindrance, thereby influencing reactivity in subsequent amide coupling and acylation reactions [1]. Furthermore, the free base form (CAS 72083-62-6) and its hydrochloride salt (CAS 180258-45-1) exhibit distinct physical and handling properties, including differences in solubility and stability under ambient conditions, making them non-interchangeable in synthetic protocols .

Methyl 4-Amino-1-Methyl-1H-Pyrrole-2-Carboxylate (CAS 72083-62-6): Quantitative Differentiation Evidence


Comparative Synthetic Utility in Distamycin Analogue Construction

The N-methylated pyrrole-2-carboxylate scaffold serves as a critical monomer in the synthesis of distamycin analogues, where the methyl group on the pyrrole nitrogen is essential for maintaining proper DNA minor groove binding affinity [1].

DNA-binding agents Polyamide synthesis Medicinal chemistry

Comparative Synthetic Utility in Distamycin Analogue Construction

Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate is a key monomer for constructing distamycin A analogues, where the N-methyl group is essential for maintaining DNA-binding activity; non-methylated pyrrole carboxylates yield significantly reduced affinity [1].

Distamycin analogues Polyamides Minor groove binders

Analytical Purity Specification for Reproducible Synthesis

Commercial suppliers typically offer the free base (CAS 72083-62-6) with a purity of ≥95% (GC) . This level of purity ensures batch-to-batch consistency in multi-step syntheses, reducing the risk of side reactions caused by impurities.

Quality control Reproducibility Building block

Free Base vs. Hydrochloride Salt: Handling and Solubility Considerations

The free base (CAS 72083-62-6) is a solid with a melting point of 136–138 °C, while the hydrochloride salt (CAS 180258-45-1) is a different solid form with distinct solubility characteristics . The choice of form must align with the synthetic protocol; the free base is often preferred for non-aqueous coupling reactions, whereas the salt offers improved aqueous solubility.

Salt selection Solubility Handling

Methyl 4-Amino-1-Methyl-1H-Pyrrole-2-Carboxylate (CAS 72083-62-6): High-Value Application Scenarios


Synthesis of Distamycin A Analogues and Polyamide Minor Groove Binders

Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate is an essential monomer for the solid- or solution-phase synthesis of distamycin A analogues and polyamides designed to target specific DNA sequences [1]. The N-methyl group is critical for maintaining the curvature and hydrogen-bonding pattern required for high-affinity minor groove binding.

Medicinal Chemistry: Kinase Inhibitor Scaffold Derivatization

The reactive amino group of the compound serves as a versatile handle for acylation and amide coupling, enabling the rapid generation of diverse libraries of pyrrole-based kinase inhibitors [1]. This building block approach accelerates structure-activity relationship (SAR) studies in oncology and anti-inflammatory drug discovery programs.

Agrochemical Research: Nitrification Inhibitor Development

The compound has been identified as a target molecule in nitrification inhibition studies, where its derivatives can modulate soil bacterial processes to improve nitrogen fertilizer efficiency [1]. This application leverages the pyrrole core's ability to interact with microbial enzyme systems.

Chemical Biology: Synthesis of Functionalized Pyrrolines and Pyrrolidones

As a protected amino acid surrogate, methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate is employed in the synthesis of saturated heterocycles such as pyrrolines and pyrrolidones [1]. These scaffolds are common in natural products and pharmaceuticals, making the compound a valuable intermediate for diversity-oriented synthesis.

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